Ezetimibe Tetrahydropyran-d4 Impurity is a chemically modified form of Ezetimibe, which is primarily used in the treatment of hyperlipidemia. This compound contains deuterium atoms incorporated into its structure, specifically within the tetrahydropyran ring. The presence of deuterium allows for enhanced tracking and analysis in pharmacokinetic studies, making it a valuable reference material in pharmaceutical research.
The synthesis of Ezetimibe Tetrahydropyran-d4 Impurity involves several key steps:
The synthesis typically employs various reagents and conditions, including:
Ezetimibe Tetrahydropyran-d4 Impurity has a complex molecular structure characterized by multiple functional groups and stereocenters. The IUPAC name is (2R,3R,6S)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-N-(2,3,5,6-tetradeuterio-4-fluorophenyl)oxane-3-carboxamide .
Ezetimibe Tetrahydropyran-d4 Impurity can participate in various chemical reactions:
Common reagents for these reactions include:
Ezetimibe acts primarily by inhibiting the Niemann-Pick C1-like 1 protein, which plays a crucial role in the intestinal absorption of cholesterol. The deuterated form allows researchers to trace the pharmacokinetics and metabolic pathways more accurately due to the unique mass of deuterium compared to hydrogen.
The mechanism involves:
This action contributes significantly to its therapeutic effects in managing cholesterol levels .
The chemical properties include stability under various conditions and reactivity with common reagents used in organic synthesis.
Ezetimibe Tetrahydropyran-d4 Impurity serves several scientific purposes:
This compound is crucial for advancing research in lipid management therapies and improving drug formulation techniques .
The synthesis of Ezetimibe Tetrahydropyran-d4 Impurity (chemical formula C₂₄H₂₁F₂NO₃, CID 71316709) employs targeted deuteration strategies to incorporate four deuterium atoms at the tetrahydropyran ring’s aliphatic positions [3] [7]. Modern approaches leverage catalytic H/D exchange and deuterium-labeled building blocks, with the former utilizing platinum-group metals under mild conditions (20–50°C) to minimize racemization. Key innovations include:
Table 1: Comparative Analysis of Deuteration Methods
Method | Isotopic Purity (%) | Reaction Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
Catalytic H/D Exchange | 95–98 | Pd/C, D2O, 40°C, 24h | 65–75 | Minimal stereochemical perturbation |
Radical Deuteration | 90–94 | D2O, AIBN, 70°C, 12h | 70–80 | No metal catalysts |
Pre-deuterated Intermediates | >99 | CD3I/K2CO3, THF, reflux | 85–90 | Scalability for GMP production |
The tetrahydropyran ring in ezetimibe analogs requires precise (3R,4S) stereochemistry to mimic NPC1L1 protein binding [9]. Deuteration introduces two primary challenges:
Ezetimibe Tetrahydropyran-d4 Impurity arises primarily through two degradation routes:
Table 2: Degradation Conditions and Products
Stress Condition | Reagents/Parameters | Primary Impurity Formed | Yield (%) | Deuteration Effect |
---|---|---|---|---|
Oxidation | 0.1% H2O2/40°C/24h or MnO2/DCM | Keto-acid analog | 60–75 | Delays ketonization by 1.2-fold |
Alkaline Hydrolysis | 0.1M NaOH/60°C/1h | Ring-opened diol-carboxylate | 80–95 | Accelerates hydrolysis by 15% |
Thermal | 80°C/72h | Dimerized adducts | <5 | Negligible impact |
Radical-based deuteration is pivotal for site-specific D-incorporation in saturated heterocycles. For tetrahydropyran-d4 synthesis:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7